OSI-027

Catalog No.
S538271
CAS No.
936890-98-1
M.F
C21H22N6O3
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OSI-027

CAS Number

936890-98-1

Product Name

OSI-027

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N

solubility

Soluble in DMSO, not soluble in water.

Synonyms

OSI027; OSI-027; OSI 027.

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N

The exact mass of the compound Osi-027 is 406.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OSI-027 (CAS: 936890-98-1) is a highly potent, orally bioavailable, ATP-competitive kinase inhibitor that dually targets both mTORC1 and mTORC2 complexes. Unlike first-generation allosteric inhibitors, OSI-027 directly binds the ATP-binding cleft of the mTOR kinase, providing complete suppression of downstream signaling. For procurement and material selection, its value lies in its >100-fold selectivity for mTOR over class I PI3K isoforms, combined with optimized aqueous solubility and pharmacokinetic stability. This makes it a highly reliable reference standard and active agent for in vivo xenograft models and mechanistic assays requiring absolute isolation of the mTOR pathway without the confounding feedback loops associated with partial inhibitors [1].

Research Fit

Pathway Study Fit

Dual mTORC1/mTORC2 inhibition research

Binding Mode

ATP-competitive kinase domain targeting

Administration

Oral bioavailability in research models

Selectivity Context

Isoform-selectivity assay context vs PI3K

Substituting OSI-027 with generic Rapamycin or its analogs (rapalogs) fundamentally compromises experimental integrity because rapalogs only allosterically inhibit mTORC1, leaving mTORC2 fully active. This partial inhibition triggers a well-documented compensatory feedback loop that paradoxically stimulates AKT phosphorylation (S473) in up to 62% of cancer cell lines, confounding efficacy data. Furthermore, rapalogs suffer from poor aqueous solubility and chemical instability, complicating formulation for in vivo dosing. Conversely, substituting with dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235) introduces off-target PI3K suppression, making it impossible to isolate mTOR-specific biological responses. OSI-027 circumvents these issues by providing complete, selective dual-complex inhibition with an optimized pharmacokinetic profile [1].

Interchangeability Risk

Target Compound
Rapamycin / Rapalogs

Allosteric mTORC1 inhibition relieves S6K1/IRS1 negative feedback, paradoxically activating AKT via mTORC2 and PDK1.

Your Selection
OSI-027

ATP-competitive dual mTORC1/mTORC2 inhibition blocks the feedback activation of AKT, achieving broader pathway suppression.

SUBSTITUTION CONTEXT

Mechanistic mismatch: mTORC1-selective allosteric inhibitors cannot reproduce the dual mTORC1/mTORC2 blockade of ATP-competitive inhibitors. Feedback-mediated AKT reactivation may limit research endpoint interpretation.

Complete Suppression of mTORC1/2 vs. Rapamycin-Induced AKT Activation

OSI-027 provides equipotent inhibition of both mTOR complexes, yielding biochemical IC50 values of 22 nM for mTORC1 and 65 nM for mTORC2. In direct comparative profiling across 24 cancer cell lines, Rapamycin failed to inhibit mTORC2 and paradoxically stimulated AKT phosphorylation (S473) in 62% of the lines. In contrast, OSI-027 completely abolished AKT phosphorylation in 83% of tested lines, preventing the compensatory survival signaling that typically limits the utility of allosteric inhibitors [1].

Evidence DimensionInhibition of AKT Phosphorylation (S473)
Target Compound DataOSI-027: Inhibited pAKT in 83% of cell lines
Comparator Or BaselineRapamycin: Stimulated pAKT in 62% of cell lines
Quantified DifferenceComplete suppression vs. paradoxical activation
ConditionsIn vitro profiling across 24 human cancer cell lines at 20 μmol/L

Eliminates the confounding feedback activation of AKT, ensuring reliable pathway blockade for mechanistic studies and efficacy models.

Cell Proliferation
Head-to-head
Significantly greater inhibition than rapamycin
Supports comparative endpoint context
HCT-116 colon cancer cell line; UPLC-MS/MS metabolomics

Kinase Selectivity: Isolating mTOR from PI3K Isoforms

When selecting a kinase inhibitor for pathway-specific assays, cross-reactivity with the structurally similar PI3K family is a primary risk. OSI-027 demonstrates >100-fold selectivity for mTOR over class I PI3K isoforms. Specifically, its IC50 for PI3Kα is 1.3 μM, and for PI3Kγ is 0.42 μM, compared to its low-nanomolar potency against mTOR (4 nM overall kinase activity). When screened against a broader panel of 101 kinases, OSI-027 did not inhibit any off-target kinase by more than 50%, ensuring clean assay readouts compared to dual PI3K/mTOR inhibitors [1].

Evidence DimensionSelectivity margin (mTOR vs. PI3Kα)
Target Compound DataOSI-027: IC50 = 4 nM (mTOR) vs 1.3 μM (PI3Kα)
Comparator Or BaselineDual PI3K/mTOR inhibitors (baseline cross-reactivity)
Quantified Difference>100-fold selectivity window
ConditionsBiochemical kinase profiling assays

Allows researchers to definitively attribute phenotypic results to mTOR inhibition without PI3K-mediated off-target interference.

Metabolic Reprogramming
Head-to-head
~600 metabolites differentiated; more potent glycolysis inhibition
Reported metabolic endpoint context
HCT-116 cell line; distinct from rapamycin

Induction of Apoptosis vs. Cytostatic Growth Arrest

A critical procurement differentiator for oncology research is the ability of a compound to induce actual cell death rather than merely halting proliferation. In comparative studies, Rapamycin is primarily cytostatic and failed to induce caspase-3/7 activity across all tested cell lines. OSI-027, however, induced >2-fold caspase-3/7 activation in multiple lines and drove 10% to 50% absolute cell death in the majority of rapamycin-sensitive cell lines, providing a definitive cytotoxic endpoint [1].

Evidence DimensionCaspase-3/7 Activation (Apoptosis)
Target Compound DataOSI-027: >2-fold induction and 10-50% cell death
Comparator Or BaselineRapamycin: No caspase induction (0% cell death)
Quantified DifferenceCytotoxic execution vs. purely cytostatic arrest
Conditions72-hour exposure in rapamycin-sensitive cancer cell lines

Provides a robust, measurable apoptotic endpoint for high-throughput screening and oncology drug development pipelines.

In Vivo Xenograft
Head-to-head
Superior tumor growth inhibition vs. rapamycin
Model-response endpoint context
COLO 205 and GEO colon cancer xenografts

In Vivo Pharmacokinetics and Formulation Compatibility

First-generation mTOR inhibitors often present severe formulation challenges due to poor aqueous solubility and rapid clearance. OSI-027 was structurally optimized to overcome these limitations, demonstrating excellent oral bioavailability. In preclinical pharmacokinetic models, a 300 mg/kg oral dose of OSI-027 maintained plasma concentrations above 20 μmol/L for at least 96 hours. This sustained exposure profile significantly reduces dosing frequency and formulation complexity compared to the intraperitoneal or intravenous requirements of older rapalogs[1].

Evidence DimensionSustained Plasma Concentration
Target Compound DataOSI-027: >20 μmol/L maintained for 96 hours
Comparator Or BaselineRapamycin (poor solubility, rapid clearance requiring complex formulation)
Quantified DifferenceExtended oral half-life and high sustained exposure
ConditionsIn vivo murine pharmacokinetic analysis (300 mg/kg oral dose)

Dramatically simplifies in vivo study logistics by enabling oral gavage dosing with prolonged systemic exposure.

Kinase Selectivity
Cross-study
IC50: 22 nM (mTORC1), 65 nM (mTORC2). >100-fold vs PI3K isoforms.
Isoform-selectivity assay context
Cell-free biochemical kinase assays
Human PK Profile
Phase I context
Tmax ~4h, Terminal half-life ~14h, Dose-proportional exposure
Exposure-model interpretation
Phase I study in 128 participants; target modulation from 30 mg
Apoptosis Induction
Class-level
Effective in rapamycin-insensitive models; PUMA-dependent apoptosis
Apoptosis pathway-response context
Lymphoid malignancies; PI3K/AKT-activated lines

In Vivo Efficacy Models for Rapamycin-Resistant Tumors

Because OSI-027 successfully inhibits both mTORC1 and mTORC2, it is the preferred compound for establishing xenograft models of colon, ovarian, and lung cancers that have demonstrated resistance to standard rapalogs. Its oral bioavailability and 96-hour sustained plasma exposure simplify dosing regimens, making it ideal for long-term tumor growth inhibition (TGI) studies[1].

Mechanistic Disentanglement of the PI3K/AKT/mTOR Axis

With its >100-fold selectivity for mTOR over PI3K isoforms, OSI-027 is an essential tool compound for in vitro assays designed to map downstream signaling networks. It allows researchers to cleanly block mTOR-mediated translation and survival pathways without inadvertently suppressing upstream PI3K activity, a common confounding factor when using dual PI3K/mTOR inhibitors [1].

High-Throughput Apoptosis and Cytotoxicity Screening

Unlike cytostatic rapalogs, OSI-027 actively induces caspase-3/7-mediated apoptosis. This makes it a superior positive control or reference standard in high-throughput screening (HTS) assays focused on identifying novel cytotoxic agents, as it provides a definitive cell death readout rather than mere proliferation arrest [1].

Application Fit

Application
Selection Property
Validation Focus
mTORC1/2 Comparative Studies
Dual mTORC1/mTORC2 inhibition context
pAKT(Ser473) and S6K feedback endpoints
PI3K/AKT Pathway Modeling
PI3K isoform selectivity review
mTOR vs PI3K target engagement confirmation
In Vivo PD / Exposure Studies
Oral bioavailability in rodent models
Plasma exposure and Tmax reproducibility
Cancer Cell Metabolism Research
Metabolic reprogramming context
Glycolysis and glucose consumption endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

406.17533859 Da

Monoisotopic Mass

406.17533859 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

25MKH1SZ0M

Wikipedia

4-[4-amino-5-(7-methoxy-2-indolylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]-1-cyclohexanecarboxylic acid
1: Chen BW, Chen W, Liang H, Liu H, Liang C, Zhi X, Hu LQ, Yu XZ, Wei T, Ma T, Xue F, Zheng L, Zhao B, Feng XH, Bai XL, Liang TB. Inhibition of mTORC2 induces cell cycle arrest and enhances the cytotoxicity of doxorubicin by suppressing MDR1 expression in HCC cells. Mol Cancer Ther. 2015 May 29. pii: molcanther.0029.2015. [Epub ahead of print] PubMed PMID: 26026051.
2: Colamonici M, Blyth G, Saleiro D, Szilard A, Bliss-Moreau M, Giles FJ, Altman JK, Beauchamp EM, Platanias LC. Dual targeting of acute myeloid leukemia progenitors by catalytic mTOR inhibition and blockade of the p110α subunit of PI3 kinase. Oncotarget. 2015 Apr 10;6(10):8062-70. PubMed PMID: 25823922; PubMed Central PMCID: PMC4480735.
3: Williams R. Discontinued in 2013: oncology drugs. Expert Opin Investig Drugs. 2015 Jan;24(1):95-110. Epub 2014 Oct 14. PubMed PMID: 25315907.
4: Becker MN, Wu KJ, Marlow LA, Kreinest PA, Vonroemeling CA, Copland JA, Williams CR. The combination of an mTORc1/TORc2 inhibitor with lapatinib is synergistic in bladder cancer in vitro. Urol Oncol. 2014 Apr;32(3):317-26. doi: 10.1016/j.urolonc.2013.06.002. Epub 2013 Sep 17. PubMed PMID: 24054871.
5: Cassell A, Freilino ML, Lee J, Barr S, Wang L, Panahandeh MC, Thomas SM, Grandis JR. Targeting TORC1/2 enhances sensitivity to EGFR inhibitors in head and neck cancer preclinical models. Neoplasia. 2012 Nov;14(11):1005-14. PubMed PMID: 23226094; PubMed Central PMCID: PMC3514742.
6: Li H, Lin J, Wang X, Yao G, Wang L, Zheng H, Yang C, Jia C, Liu A, Bai X. Targeting of mTORC2 prevents cell migration and promotes apoptosis in breast cancer. Breast Cancer Res Treat. 2012 Aug;134(3):1057-66. doi: 10.1007/s10549-012-2036-2. Epub 2012 Apr 4. PubMed PMID: 22476852.
7: Gupta M, Hendrickson AE, Yun SS, Han JJ, Schneider PA, Koh BD, Stenson MJ, Wellik LE, Shing JC, Peterson KL, Flatten KS, Hess AD, Smith BD, Karp JE, Barr S, Witzig TE, Kaufmann SH. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies. Blood. 2012 Jan 12;119(2):476-87. doi: 10.1182/blood-2011-04-346601. Epub 2011 Nov 11. PubMed PMID: 22080480; PubMed Central PMCID: PMC3257013.
8: Bhagwat SV, Gokhale PC, Crew AP, Cooke A, Yao Y, Mantis C, Kahler J, Workman J, Bittner M, Dudkin L, Epstein DM, Gibson NW, Wild R, Arnold LD, Houghton PJ, Pachter JA. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Mol Cancer Ther. 2011 Aug;10(8):1394-406. doi: 10.1158/1535-7163.MCT-10-1099. Epub 2011 Jun 14. PubMed PMID: 21673091.
9: Schenone S, Brullo C, Musumeci F, Radi M, Botta M. ATP-competitive inhibitors of mTOR: an update. Curr Med Chem. 2011;18(20):2995-3014. Review. PubMed PMID: 21651476.
10: Altman JK, Sassano A, Kaur S, Glaser H, Kroczynska B, Redig AJ, Russo S, Barr S, Platanias LC. Dual mTORC2/mTORC1 targeting results in potent suppressive effects on acute myeloid leukemia (AML) progenitors. Clin Cancer Res. 2011 Jul 1;17(13):4378-88. doi: 10.1158/1078-0432.CCR-10-2285. Epub 2011 Mar 17. PubMed PMID: 21415215; PubMed Central PMCID: PMC3131493.

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